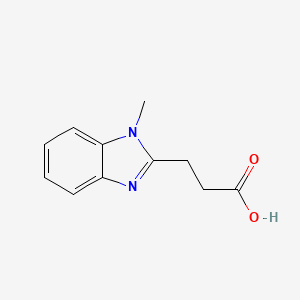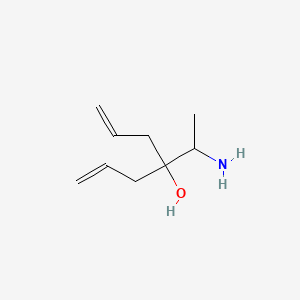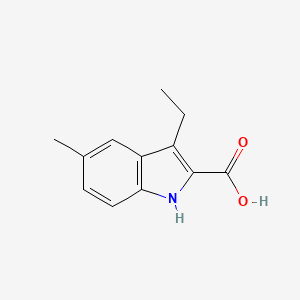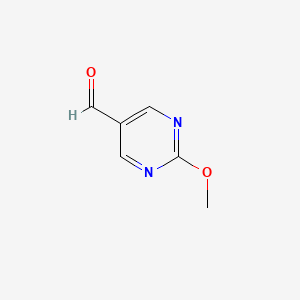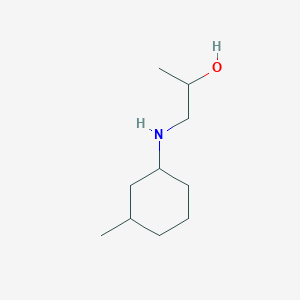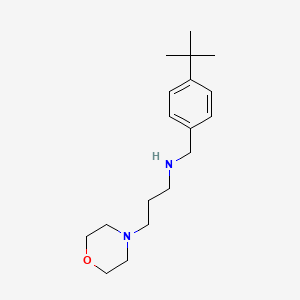
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a morpholine ring and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 4-tert-butylbenzyl chloride with 3-morpholinopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the morpholine ring or the benzyl group, potentially leading to the formation of secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the tert-butyl group provides steric hindrance but also stability.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
- (4-tert-Butyl-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- (4-tert-Butyl-benzyl)-(4-morpholin-4-yl-butyl)-amine
Comparison:
- Structural Differences: The position and length of the alkyl chain connecting the morpholine ring to the benzyl group can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to its specific chain length and the presence of the tert-butyl group, which can influence its steric and electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
436087-00-2 |
|---|---|
Fórmula molecular |
C18H32N2O+2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)methyl-(3-morpholin-4-ium-4-ylpropyl)azanium |
InChI |
InChI=1S/C18H30N2O/c1-18(2,3)17-7-5-16(6-8-17)15-19-9-4-10-20-11-13-21-14-12-20/h5-8,19H,4,9-15H2,1-3H3/p+2 |
Clave InChI |
QHOWYYMIZRKELF-UHFFFAOYSA-P |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C[NH2+]CCC[NH+]2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


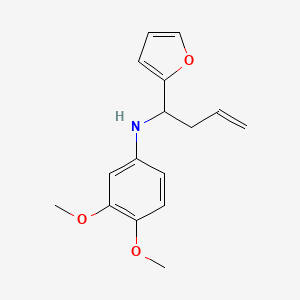
![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
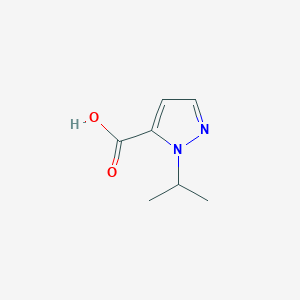
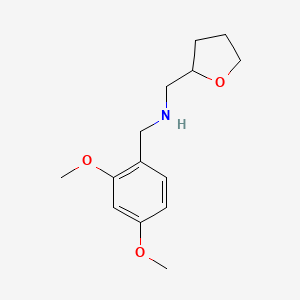
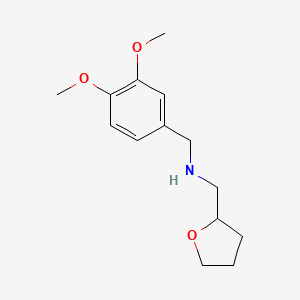
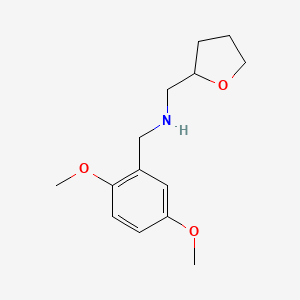
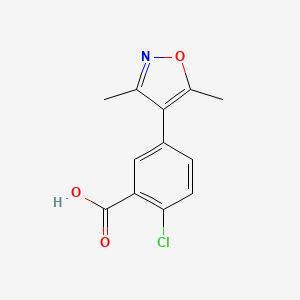
![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)
